1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine
Overview
Description
1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring.
Mechanism of Action
Target of Action
It belongs to the class of triazolopyridine , which is known to interact with various biological targets.
Mode of Action
It has been reported to react with europium under solvothermal conditions in pyridine to yield a homoleptic framework containing eu ii centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine is currently unavailable . These properties are crucial in determining the bioavailability of the compound, and further studies are required to understand them.
Preparation Methods
The synthesis of 1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of pyridine derivatives with azides under solvothermal conditions. For instance, the reaction of pyridine with sodium azide in the presence of a suitable catalyst can yield the desired triazolopyridine compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazolopyridine ring.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction .
Scientific Research Applications
1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties. It can be incorporated into polymers and other materials to enhance their performance.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids. These studies help in understanding its potential as a therapeutic agent.
Industrial Applications: The compound is used as an intermediate in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine can be compared with other triazolopyridine derivatives, such as:
1H-1,2,3-Triazolo[4,5-b]pyridine: Similar in structure but may differ in specific substituents and their positions on the ring system.
1,2,4-Triazolo[3,4-b]pyridine: Another triazolopyridine derivative with a different arrangement of nitrogen atoms in the triazole ring.
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic and steric properties, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-2H-triazolo[4,5-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-2-4-5(6-3-1)8-9-7-4/h1-3H2,(H2,6,7,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVALNFEBZDYTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNN=C2NC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621552 | |
Record name | 3,5,6,7-Tetrahydro-2H-[1,2,3]triazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856863-96-2, 1125405-40-4 | |
Record name | 3,5,6,7-Tetrahydro-2H-[1,2,3]triazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.